

Fmoc-Gly-OH: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Gly-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N α -Fmoc-glycine (**Fmoc-Gly-OH**), a fundamental building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and provides detailed experimental protocols for its use in the synthesis of peptides for research, therapeutic, and diagnostic applications.

Introduction to Fmoc-Gly-OH

Fmoc-Gly-OH is the N-terminally protected form of glycine, the simplest of the 20 proteinogenic amino acids. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group that is stable to acidic conditions, making it a cornerstone of modern orthogonal peptide synthesis strategies. Its unique properties make it an invaluable tool for the synthesis of a wide array of peptides.

The lack of a side chain and a chiral center in the glycine residue simplifies synthetic steps, reduces the risk of racemization, and minimizes steric hindrance during coupling reactions.^[1] This often translates to higher coupling efficiencies and purer final peptide products, reducing the need for extensive purification.^[1] The high purity of commercially available **Fmoc-Gly-OH**, often exceeding 99%, is crucial for minimizing the accumulation of impurities in the growing peptide chain.^[1]

Physicochemical Properties of Fmoc-Gly-OH

A thorough understanding of the physicochemical properties of **Fmoc-Gly-OH** is essential for its effective use in peptide synthesis.

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)glycine | [2] |
| Synonyms | Fmoc-glycine, Fmoc-Gly-OH | [2] |
| CAS Number | 29022-11-5 | |
| Molecular Formula | C ₁₇ H ₁₅ NO ₄ | |
| Molecular Weight | 297.31 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 174-175 °C (lit.) | |
| Purity (HPLC) | ≥99.0% | |

Solubility Data

The solubility of Fmoc-amino acids in the solvents used for SPPS is a critical factor for efficient coupling. **Fmoc-Gly-OH** exhibits good solubility in common polar aprotic solvents used in peptide synthesis.

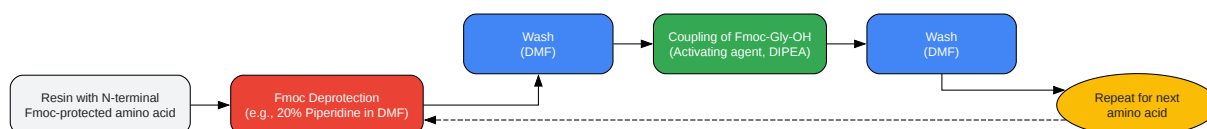
| Solvent | Solubility | Reference |
|------------------------------|-------------------------------------|-----------|
| Dimethylformamide (DMF) | Clearly soluble (25 mmole in 50 ml) | |
| Dimethyl Sulfoxide (DMSO) | ≥29.7 mg/mL | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | |
| Ethanol (EtOH) | ≥25 mg/mL (with sonication) | |
| Water | Insoluble | |

Fmoc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is a versatile building block for the synthesis of a wide range of peptides. Its incorporation into a peptide sequence follows the standard, cyclical process of Fmoc-based SPPS.

The Fmoc-SPPS Workflow

The general workflow for incorporating an **Fmoc-Gly-OH** residue into a growing peptide chain on a solid support is depicted below. This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.



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General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection

The removal of the Fmoc group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction. This is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF. The mechanism involves a β -elimination reaction.

Mechanism of Fmoc deprotection using piperidine.

Note: The DOT script for the chemical structures is a placeholder. Actual chemical structure images would be required for a functional diagram.

The kinetics of Fmoc deprotection can be influenced by factors such as the concentration of piperidine and the peptide sequence. While specific data for **Fmoc-Gly-OH** is not readily available in a comparative format, studies on other Fmoc-amino acids, such as Fmoc-Val-OH, demonstrate that deprotection is generally rapid, often reaching completion within minutes with standard 20% piperidine in DMF solutions.

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide incorporating **Fmoc-Gly-OH**. These may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents

- **Fmoc-Gly-OH**
- Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
- Other Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Dichloromethane (DCM)
- N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HBTU, HATU)
- 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water, deionized

- Diethyl ether, cold
- Solid-phase synthesis vessel
- Shaker

Protocol for a Standard SPPS Cycle

This protocol describes the steps for one cycle of amino acid addition (deprotection, washing, coupling, washing).

1. Resin Swelling:

- Place the desired amount of resin in the synthesis vessel.
- Add DMF to swell the resin for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

3. Washing after Deprotection:

- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- A small sample of resin can be taken for a ninhydrin (Kaiser) test to confirm the presence of a free primary amine.

4. Amino Acid Coupling:

- In a separate vial, dissolve **Fmoc-Gly-OH** (typically 3-5 equivalents relative to the resin loading) and an activating agent such as HOBt or Oxyma (equivalent to the amino acid) in DMF.
- Add the coupling reagent (e.g., DIC, equivalent to the amino acid) to the amino acid solution and allow it to pre-activate for a few minutes.
- Alternatively, for uronium/aminium-based coupling agents like HBTU or HATU, dissolve the Fmoc-amino acid and the coupling agent together in DMF, and then add DIPEA (typically 2 equivalents relative to the amino acid).
- Add the activated **Fmoc-Gly-OH** solution to the deprotected resin.
- Add DIPEA (if not already added) to the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.

5. Washing after Coupling:

- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
- A ninhydrin test can be performed to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, the coupling step can be repeated (double coupling).

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection of the Final Peptide

1. Final Fmoc Deprotection:

- After the final coupling step, perform the Fmoc deprotection as described in step 5.2.2.

2. Resin Washing and Drying:

- Wash the resin thoroughly with DMF, followed by DCM.
- Dry the resin under vacuum for several hours.

3. Cleavage from Resin:

- Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
- Add the cleavage cocktail to the dry resin in a fume hood.
- Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the cold diethyl ether to the filtrate.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether multiple times.
- Dry the crude peptide under vacuum.

5. Purification:

- The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

Fmoc-Gly-OH is a fundamental component in the synthesis of a vast array of peptides with diverse applications:

- **Therapeutic Peptides:** Glycine is frequently incorporated into peptide drugs to provide conformational flexibility or to act as a linker between different domains of a molecule.

- **Bioactive Peptides:** It is used in the synthesis of naturally occurring and rationally designed bioactive peptides for studying biological processes.
- **Peptide Libraries:** The straightforward coupling of **Fmoc-Gly-OH** facilitates the rapid synthesis of peptide libraries for drug screening and epitope mapping.
- **Peptidomimetics:** Glycine residues can be modified to create peptidomimetics with enhanced stability and bioavailability.
- **Bioconjugation:** Peptides containing glycine can be synthesized for subsequent conjugation to other molecules, such as proteins, antibodies, or nanoparticles.

Safety and Handling

Fmoc-Gly-OH is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat when handling the compound.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- **Storage:** Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is typically 2-8°C.
- **Disposal:** Dispose of the chemical and its container in accordance with local regulations.

This technical guide provides a comprehensive resource for the effective utilization of **Fmoc-Gly-OH** in peptide synthesis. By understanding its properties and following established protocols, researchers and drug development professionals can leverage this essential building block to advance their scientific endeavors.

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